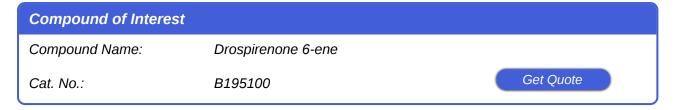


An In-depth Technical Guide to the Solubility Profile of Drospirenone 6-ene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Drospirenone 6-ene**, a known impurity and degradation product of the synthetic progestin, Drospirenone. Due to the limited availability of direct experimental solubility data for **Drospirenone 6-ene** in public literature, this guide also furnishes a theoretical assessment of its solubility based on its physicochemical properties. Furthermore, detailed experimental protocols for solubility determination are provided, alongside a comparative solubility profile of the parent compound, Drospirenone, to offer a valuable contextual reference for researchers.

Introduction to Drospirenone 6-ene

Drospirenone 6-ene, also referred to as Δ^6 -Drospirenone or Drospirenone Impurity D, is a significant related substance of Drospirenone.[1] It is characterized by the presence of a double bond between the 6th and 7th carbon positions in the steroid's B-ring. This structural modification can arise during the synthesis of Drospirenone or as a result of its degradation, particularly under acidic conditions. Understanding the solubility of this impurity is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the quality and stability of Drospirenone-containing pharmaceutical products.

Physicochemical Properties of Drospirenone 6-ene

While specific experimental solubility data is not readily available, the physicochemical properties of **Drospirenone 6-ene** can provide insights into its likely solubility behavior.



Property	Value	Source
Molecular Formula	C23H28O3	[1][2]
Molecular Weight	352.5 g/mol	[1]
Calculated XLogP3	2.6	[1]

The calculated octanol-water partition coefficient (XLogP3) of 2.6 suggests that **Drospirenone 6-ene** is a lipophilic compound and is expected to have low solubility in aqueous media and higher solubility in organic solvents.[1]

Predicted Solubility Profile of Drospirenone 6-ene

Based on its lipophilic nature as indicated by the positive LogP value, the following solubility profile can be predicted for **Drospirenone 6-ene**:

- Aqueous Solvents (e.g., Water, Buffers): Expected to be poorly soluble to practically insoluble.
- Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)):
 Expected to have moderate to good solubility.
- Alcohols (e.g., Ethanol, Methanol): Expected to have moderate solubility.
- Non-polar Solvents (e.g., Chloroform, Dichloromethane): Expected to have good solubility.

This predicted profile is in line with the general solubility characteristics of steroid hormones.

Comparative Solubility Profile of Drospirenone

For contextual understanding, the experimentally determined solubility of the parent compound, Drospirenone, is presented below. This data can serve as a useful benchmark for estimating the solubility of its 6-ene derivative.



Solvent / Media	Solubility	Temperature	Source
Water	2.25 μg/mL	Not Specified	[3]
Dimethylformamide (DMF)	~ 2 mg/mL	Not Specified	[4]
1:1 DMF:PBS (pH 7.2)	~ 0.5 mg/mL	Not Specified	[4]
Dimethyl Sulfoxide (DMSO)	73 mg/mL	25°C	[5]
Ethanol	12 mg/mL	25°C	[5]
Methylene Chloride	Freely Soluble	Not Specified	[6]
Methanol	Soluble	Not Specified	[6]
Acetone	Soluble	Not Specified	[6]

Note: Terms like "Freely Soluble" and "Soluble" are qualitative descriptors as defined by pharmacopeias.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound. This protocol is suitable for determining the solubility of **Drospirenone 6-ene** and other steroid impurities.

Objective: To determine the equilibrium solubility of **Drospirenone 6-ene** in various solvents.

Materials:

- Drospirenone 6-ene reference standard
- Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)
- Vials with screw caps
- Orbital shaker or rotator capable of maintaining a constant temperature



- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF or PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **Drospirenone 6-ene** to a series of vials containing a known volume of each test solvent. The excess solid should be visually apparent.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
 - To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Collection and Preparation:



- Carefully withdraw an aliquot of the clear supernatant using a pipette.
- Filter the aliquot through a syringe filter to remove any remaining fine particles. It is crucial
 to discard the initial portion of the filtrate to avoid any adsorption of the analyte onto the
 filter membrane.
- Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibration range of the analytical method.

Quantification:

- Analyze the diluted samples using a validated HPLC method to determine the concentration of **Drospirenone 6-ene**.
- Prepare a calibration curve using standard solutions of **Drospirenone 6-ene** of known concentrations.
- Calculate the solubility of **Drospirenone 6-ene** in each solvent based on the measured concentration and the dilution factor.

Visualizations

Caption: Experimental Workflow for Solubility Determination.

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